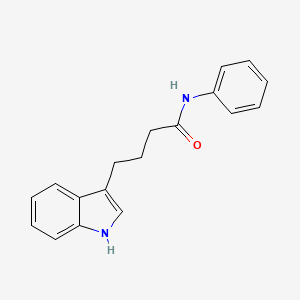
1H-Indole-3-butanamide, N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-butanamide, N-phenyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-butanamide, N-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . Another approach is the direct arylation of NH-indoles using palladium-catalyzed reactions, which allows for the regioselective formation of 3-phenyl-1H-indoles . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction conditions.
Analyse Chemischer Reaktionen
1H-Indole-3-butanamide, N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-butanamide, N-phenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-butanamide, N-phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease pathways . The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-butanamide, N-phenyl- can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
3-Phenyl-1H-indole: Used in the synthesis of various bioactive molecules.
The uniqueness of 1H-Indole-3-butanamide, N-phenyl- lies in its specific structure, which imparts distinct biological activities and synthetic utility compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
57932-47-5 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C18H18N2O/c21-18(20-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2,(H,20,21) |
InChI-Schlüssel |
WMYIGBRBRMUKJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
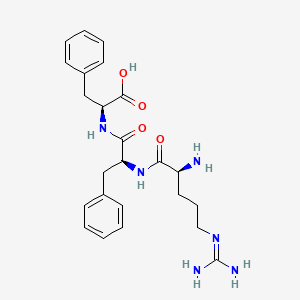
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
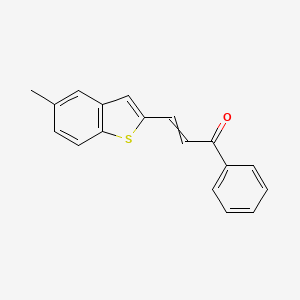
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


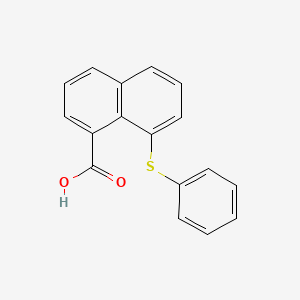

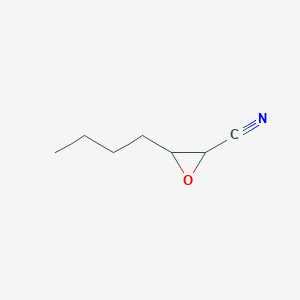
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
